2-Chloro-4-isothiocyanatobenzonitrile
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Overview
Description
2-Chloro-4-isothiocyanatobenzonitrile is an organic compound with the chemical formula C8H3ClN2S. It is a white crystalline solid with a melting point of 104-106°C and a density of 1.43 g/cm³ . This compound is slightly soluble in water but soluble in organic solvents such as ethanol and dichloromethane . It is primarily used as an intermediate in the synthesis of organic photosensitive materials, dyes, and pharmaceutical intermediates .
Preparation Methods
The preparation of 2-Chloro-4-isothiocyanatobenzonitrile involves several steps:
Reaction of 2,4-dichloroaniline with carbon disulfide: This generates 2,4-dichloro-6-isothiocyanoaniline.
Reaction with copper bromide: The product from the first step reacts with copper bromide to form 2-bromo-4-isothiocyanoaniline.
Reaction with sodium cyanide under alkaline conditions: Finally, 2-bromo-4-isothiocyanoaniline reacts with sodium cyanide under alkaline conditions to produce this compound.
Chemical Reactions Analysis
2-Chloro-4-isothiocyanatobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro and isothiocyanato groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions: Typical reagents include carbon disulfide, copper bromide, and sodium cyanide, with reactions often conducted under alkaline conditions.
Scientific Research Applications
2-Chloro-4-isothiocyanatobenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-isothiocyanatobenzonitrile involves its reactivity with various molecular targets. The isothiocyanato group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in the synthesis of complex organic molecules and pharmaceutical intermediates .
Comparison with Similar Compounds
2-Chloro-4-isothiocyanatobenzonitrile can be compared with other isothiocyanate-containing compounds, such as:
Phenyl isothiocyanate: Similar in reactivity but lacks the chloro and nitrile groups.
4-Isothiocyanatobenzonitrile: Similar structure but without the chloro substituent.
2-Chloro-4-nitrobenzonitrile: Contains a nitro group instead of an isothiocyanato group, leading to different reactivity and applications.
These comparisons highlight the unique combination of functional groups in this compound, which confer its specific reactivity and utility in various applications.
Properties
IUPAC Name |
2-chloro-4-isothiocyanatobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOBPKIQMNOCBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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